molecular formula C12H16N2O2 B1478299 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2089715-36-4

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478299
CAS No.: 2089715-36-4
M. Wt: 220.27 g/mol
InChI Key: KNCZIQLSDZSMCM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, which can affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Studies have reported threshold effects, where the biological activity of the compound is observed only above a certain concentration . High doses of this compound can lead to toxicity, which may manifest as cellular damage or other adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . The specific enzymes and cofactors involved in the metabolism of this compound play a crucial role in determining its pharmacokinetic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can affect its biological activity and its ability to reach its target sites within the body .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell . For example, the presence of specific targeting signals can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxymethyl group allows for unique interactions and reactions compared to other indole derivatives .

Properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCZIQLSDZSMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C=CC=C21)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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